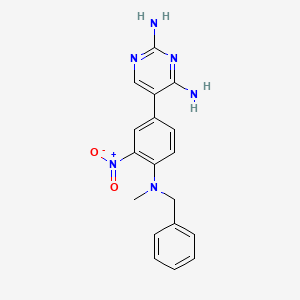
Dhfr-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-15 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division.
Méthodes De Préparation
The synthesis of Dhfr-IN-15 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of reagents such as dihydrofolate and NADPH, and the reactions are carried out under controlled temperature and pH conditions . Industrial production methods may involve the use of bioreactors and advanced purification techniques to ensure the high purity and yield of the final product .
Analyse Des Réactions Chimiques
Dhfr-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Dhfr-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms . In biology, this compound is employed in research on cell proliferation and DNA synthesis . In medicine, it is investigated for its potential as an anticancer and antibacterial agent due to its ability to inhibit DHFR and disrupt nucleotide synthesis . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting DHFR .
Mécanisme D'action
The mechanism of action of Dhfr-IN-15 involves its binding to the active site of DHFR, thereby inhibiting the enzyme’s activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides required for DNA replication . The molecular targets of this compound include the DHFR enzyme and the pathways involved in nucleotide synthesis . By disrupting these pathways, this compound can effectively inhibit cell proliferation and induce cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Dhfr-IN-15 is similar to other DHFR inhibitors such as methotrexate, trimethoprim, and pyrimethamine . this compound is unique in its specific binding affinity and selectivity for DHFR, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include diaminopteridines, diaminotriazines, and diaminopyrroloquinazolines . The uniqueness of this compound lies in its potential for higher efficacy and lower toxicity compared to other DHFR inhibitors .
Propriétés
Formule moléculaire |
C18H18N6O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-[4-[benzyl(methyl)amino]-3-nitrophenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22) |
Clé InChI |
RSAVWZYTUCFLEE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
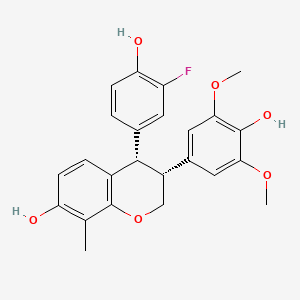
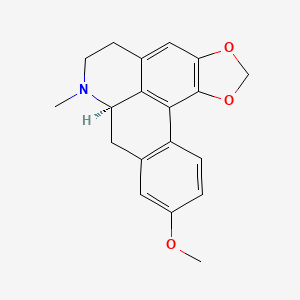
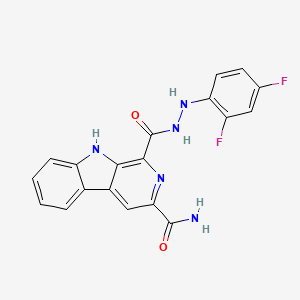


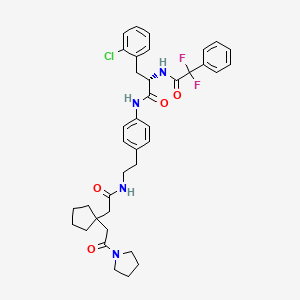
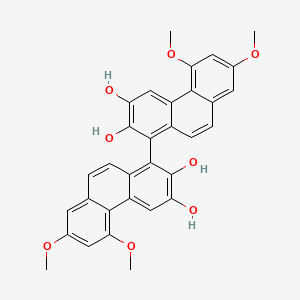
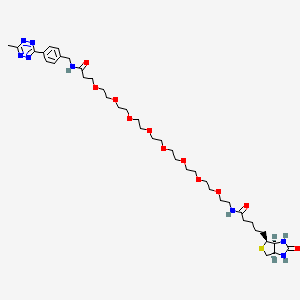


![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
